molecular formula C8H5Cl2F3O B1399111 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol CAS No. 1194760-60-5

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol

Cat. No. B1399111
M. Wt: 245.02 g/mol
InChI Key: PVMHQZFWMAORFX-UHFFFAOYSA-N
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Description

The compound “1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol” is a halogenated organic compound. Halogenated compounds are often used in medicinal chemistry due to their ability to modify the biological activity of various compounds .


Synthesis Analysis

While specific synthesis methods for “1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol” were not found, similar compounds are often synthesized through various organic chemistry reactions, such as nucleophilic substitution or addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various experimental and computational methods. These properties include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Chemical Synthesis and Reactivity Studies

  • Solvolysis Studies : The compound has been studied for its reactivity in solvolysis, providing insights into substituent effects and resonance interactions in various chemical environments. This has implications for understanding and predicting chemical reactions in pharmaceutical and material science research (Fujio, Morimoto, Kim, & Tsuno, 1997).

  • Photogeneration and Reactivity of Aryl Cations : The photochemical generation of aryl cations from aromatic halides, including 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol, has been explored. These studies are vital for understanding the mechanisms in photochemistry, which is crucial for developing new materials and drugs (Protti, Fagnoni, Mella, & Albini, 2004).

Material Science and Polymer Research

  • Polymerizations of Ethylenic Monomers : The use of trifluoroethanol derivatives in polymerization processes highlights its role in material science, particularly in the development of new polymers with unique properties (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).

  • High-Performance Polymers : Research into new fluorinated, high-temperature polymers from derivatives of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol demonstrates its application in creating materials with exceptional thermal stability and specific electrical properties (Boston, Reddy, Cassidy, Fitch, Stoakley, & St Clair, 1997).

Environmental and Analytical Chemistry

  • Electrochemical Oxidation Studies : This compound has been used in studies to understand the electrochemical oxidation of organic compounds. This is particularly relevant in environmental chemistry for pollution control and in analytical chemistry for the development of new detection methods (Shirai, Hamamoto, Maki, Onomura, Kise, Aoyama, & Matsumara, 2001).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. They include information on physical and chemical properties, health hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical .

Future Directions

The future directions for research on “1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol” could involve exploring its potential applications in various fields, such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMHQZFWMAORFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734161
Record name 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol

CAS RN

1194760-60-5
Record name 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, J Zhu, C Ni, J Hu - Synthesis, 2010 - thieme-connect.com
An unprecedented reductive nucleophilic trifluoromethylation of aldehydes by using phenyl trifluoromethyl sulfone is reported. Mercury (II) chloride efficiently activates magnesium metal …
Number of citations: 17 www.thieme-connect.com

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